Gly-Pro p-nitroanilide p-toluenesulfonate salt

Catalog No.
S007464
CAS No.
65096-46-0
M.F
C₂₀H₂₄N₄O₇S
M. Wt
464.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gly-Pro p-nitroanilide p-toluenesulfonate salt

CAS Number

65096-46-0

Product Name

Gly-Pro p-nitroanilide p-toluenesulfonate salt

IUPAC Name

(2S)-1-(2-aminoacetyl)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide;4-methylbenzenesulfonic acid

Molecular Formula

C₂₀H₂₄N₄O₇S

Molecular Weight

464.5 g/mol

InChI

InChI=1S/C13H16N4O4.C7H8O3S/c14-8-12(18)16-7-1-2-11(16)13(19)15-9-3-5-10(6-4-9)17(20)21;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,11H,1-2,7-8,14H2,(H,15,19);2-5H,1H3,(H,8,9,10)/t11-;/m0./s1

InChI Key

XHLUWCXVWCBOPP-MERQFXBCSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CC(N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C[C@H](N(C1)C(=O)CN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Description

GPDA(Glycylproline p-nitroanilide tosylate) is the substarate of X-Prolyl dipeptidyl-aminopeptidase in the enzyme assay.

Substrate for Dipeptidyl Peptidase IV (DPP-IV) Assay

Gly-Pro p-nitroanilide p-toluenesulfonate salt is a key reagent used in scientific research as a substrate in enzymatic assays. Specifically, it is employed to measure the activity of an enzyme called Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is an enzyme that cleaves specific peptide bonds in proteins. (PubChem Gly-Pro-p-nitroanilide-p-toluenesulfonate salt: ) (Sigma-Aldrich Gly-Pro p-nitroanilide p-toluenesulfonate salt: )

Here's how the assay works:

  • Gly-Pro p-nitroanilide p-toluenesulfonate salt acts as a substrate for DPP-IV. This means the enzyme recognizes and breaks the specific chemical bond within the molecule.
  • The cleavage reaction by DPP-IV releases a component, p-nitroaniline, from the substrate.
  • p-Nitroaniline is a yellow-colored molecule. By measuring the amount of p-nitroaniline produced over time, scientists can indirectly measure the activity of DPP-IV in a sample.

Gly-Pro p-nitroanilide p-toluenesulfonate salt is a synthetic compound primarily used as a substrate in biochemical assays. Its chemical formula is C20_{20}H24_{24}N4_{4}O7_{7}S, and it has a molecular weight of approximately 464.49 g/mol. This compound is characterized by the presence of a glycine-proline dipeptide linked to a p-nitroaniline moiety, making it valuable in studying enzyme activity, particularly dipeptidyl peptidase IV (DPPIV) .

The primary reaction involving Gly-Pro p-nitroanilide p-toluenesulfonate salt occurs when it is hydrolyzed by specific enzymes such as DPPIV. This hydrolysis results in the release of p-nitroaniline, which can then be quantified spectrophotometrically. The reaction can be represented as follows:

Gly Pro p nitroanilide+H2ODPPIVGly+Pro+p nitroaniline\text{Gly Pro p nitroanilide}+\text{H}_2\text{O}\xrightarrow{\text{DPPIV}}\text{Gly}+\text{Pro}+\text{p nitroaniline}

This reaction is crucial for measuring enzyme activity in various biological samples .

Gly-Pro p-nitroanilide p-toluenesulfonate salt exhibits significant biological activity as a substrate for DPPIV, an enzyme involved in glucose metabolism and immune regulation. Dipeptidyl peptidase IV plays a role in the inactivation of incretin hormones, which are vital for insulin secretion and glucose homeostasis. The ability to measure DPPIV activity using this compound makes it essential in diabetes research and therapeutic development .

Synthesis of Gly-Pro p-nitroanilide p-toluenesulfonate salt typically involves the following steps:

  • Formation of the Dipeptide: Glycine and proline are reacted under controlled conditions to form the dipeptide.
  • Nitration: The aniline derivative is nitrated to introduce the nitro group at the para position.
  • Sulfonation: The resulting compound is then treated with p-toluenesulfonic acid to form the sulfonate salt.
  • Purification: The final product is purified through recrystallization or chromatography techniques.

These methods ensure high purity and yield of the desired compound .

Gly-Pro p-nitroanilide p-toluenesulfonate salt has several applications, including:

  • Enzyme Assays: Primarily used as a substrate to measure DPPIV activity in serum and tissue samples.
  • Research: Employed in studies related to diabetes, obesity, and metabolic disorders.
  • Diagnostic Tools: Useful in developing assays for clinical diagnostics related to metabolic diseases .

Interaction studies involving Gly-Pro p-nitroanilide p-toluenesulfonate salt focus on its binding affinity with DPPIV and other related enzymes. These studies help elucidate the kinetic parameters such as Km (Michaelis constant) and Vmax (maximum velocity), which are critical for understanding enzyme efficiency and substrate specificity. The compound's interactions can also be explored using various inhibitors to assess its potential therapeutic applications .

Several compounds share structural or functional similarities with Gly-Pro p-nitroanilide p-toluenesulfonate salt. Here’s a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Glycyl-Lysine p-nitroanilideContains lysine instead of prolineUsed for different enzyme assays
Ala-Gly p-nitroanilideShorter peptide chainLess specificity for DPPIV
Pro-Leu p-nitroanilideDifferent amino acid sequencePotentially different biological activities
Gly-Pro 4-methylumbelliferyl acetateUses 4-methylumbelliferyl insteadFluorescent properties for detection

Gly-Pro p-nitroanilide p-toluenesulfonate salt stands out due to its specific application in measuring DPPIV activity, making it particularly valuable in metabolic research .

Dates

Modify: 2023-09-12
[1]. Hino M, et al. X-Prolyl dipeptidyl-aminopeptidase activity, with X-proline p-nitroanilides as substrates, in normal and pathological human sera. Clin Chem. 1976 Aug;22(8):1256-61.[2]. Chen YS, et al. Purification and characterization of human prolyl dipeptidase DPP8 in Sf9 insect cells. Protein Expr Purif. 2004 May;35(1):142-6.

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